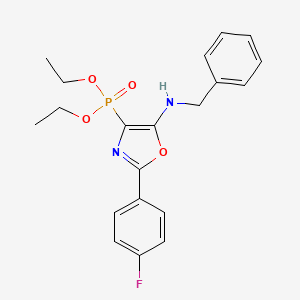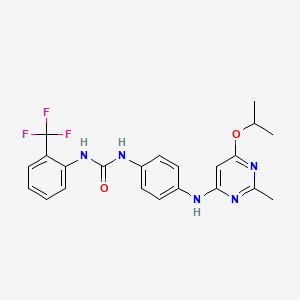
6,7-dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine, also known as 6,7-DMQPEPEQ, is a novel quinazolinimine compound with a wide range of potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. 6,7-DMQPEPEQ has been studied for its ability to interact with proteins and enzymes, as well as its ability to modulate the activity of various biochemical pathways. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 6,7-DMQPEPEQ research.
Applications De Recherche Scientifique
Synthesis of Quinazoline Derivatives
Quinazoline derivatives have been synthesized for various purposes, including the exploration of their antitumor, antimalarial, and enzyme inhibitory activities. For instance, the synthesis of quino(1,2-c)quinazolinium derivatives as analogs of antitumor benzo(c)phenanthridine alkaloids showcases the interest in quinazoline compounds for potential antitumor applications (Phillips & Castle, 1980). Additionally, the quest for potent antimalarial drug leads resulted in the synthesis of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, highlighting the potential of quinazoline derivatives in treating malaria (Mizukawa et al., 2021).
Biological Activities and Applications
Quinazoline derivatives exhibit a wide range of biological activities, including antitumor, antimalarial, and inhibitory effects against various enzymes. The synthesis and characterization of quinazoline derivatives have been extensively studied, with compounds showing significant biological activities. For example, homobivalent quinazolinimines have been identified as novel nanomolar inhibitors of cholinesterases, with selectivity toward butyrylcholinesterase, showcasing the therapeutic potential of quinazoline derivatives in neurodegenerative diseases (Decker, 2006).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the behavior of quinazoline derivatives in biological systems. For instance, a novel analogue of 3-benzylquinazolin-4(3H)-ones was studied for its potential as an anti-hypertension agent, with a developed HPLC method for determining its concentration in rat plasma (Chang et al., 2016). These studies are crucial for advancing the development of quinazoline-based therapeutics.
Propriétés
IUPAC Name |
6,7-dimethoxy-3-(3-methoxypropyl)-2-(2-phenylethylsulfanyl)quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-26-12-7-11-25-21(23)17-14-19(27-2)20(28-3)15-18(17)24-22(25)29-13-10-16-8-5-4-6-9-16/h4-6,8-9,14-15,23H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKBCVDSVVEBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCCC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-(2-fluorobenzyl)-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2946948.png)
![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)
![Spiro[2.4]heptan-6-ylmethanol](/img/structure/B2946950.png)









![2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2946968.png)